6-(furan-2-yl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one
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Overview
Description
6-(furan-2-yl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-yl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one typically involves multi-step organic reactions. The starting materials might include furan derivatives, piperazine, and pyridazinone precursors. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the piperazine moiety.
Cyclization: reactions to form the pyridazinone ring.
Sulfonation: reactions to attach the methylsulfonyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the pyridazinone ring or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the pyridazinone ring could lead to dihydropyridazinones.
Scientific Research Applications
6-(furan-2-yl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(furan-2-yl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: Known for their diverse biological activities.
Furan-containing compounds: Often exhibit unique chemical reactivity.
Piperazine derivatives: Commonly used in pharmaceuticals for their bioactive properties.
Uniqueness
6-(furan-2-yl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is unique due to the combination of its structural features, which may confer specific biological activities or chemical reactivity not found in other compounds.
Properties
Molecular Formula |
C14H18N4O4S |
---|---|
Molecular Weight |
338.38 g/mol |
IUPAC Name |
6-(furan-2-yl)-2-[(4-methylsulfonylpiperazin-1-yl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C14H18N4O4S/c1-23(20,21)17-8-6-16(7-9-17)11-18-14(19)5-4-12(15-18)13-3-2-10-22-13/h2-5,10H,6-9,11H2,1H3 |
InChI Key |
ZKNOKULJZRLPHT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
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